N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylpropanamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylpropanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro-substituted indole ring, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloroindole and 3-phenylpropanoic acid.
Formation of Intermediate: The 5-chloroindole is reacted with ethyl bromoacetate in the presence of a base to form an intermediate ester.
Amidation: The intermediate ester is then subjected to amidation with 3-phenylpropanoic acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group on the indole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-acetamide: Known for its role as a melatonin analog.
N-[2-(1H-indol-3-yl)ethyl]-acetamide: Another indole derivative with biological activity.
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylpropanamide is unique due to the presence of the chloro group on the indole ring, which can enhance its biological activity and specificity. This structural feature distinguishes it from other indole derivatives and contributes to its potential therapeutic applications.
Properties
Molecular Formula |
C19H19ClN2O |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H19ClN2O/c20-16-7-8-18-17(12-16)15(13-22-18)10-11-21-19(23)9-6-14-4-2-1-3-5-14/h1-5,7-8,12-13,22H,6,9-11H2,(H,21,23) |
InChI Key |
JJMJTABRFZJMOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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